molecular formula C20H25FN2O5S B11308553 N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B11308553
M. Wt: 424.5 g/mol
InChI Key: XARPHJCVFATJMI-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted at the 3-position with a 4-fluorophenylsulfonyl group and at the 1-position with a 2-methoxyethyl moiety. The structural design emphasizes electronic modulation (via the fluorophenylsulfonyl group) and solubility enhancement (via the 2-methoxyethyl substituent).

Properties

Molecular Formula

C20H25FN2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C20H25FN2O5S/c1-13-14(2)23(10-12-27-3)19(22-20(24)17-5-4-11-28-17)18(13)29(25,26)16-8-6-15(21)7-9-16/h6-9,17H,4-5,10-12H2,1-3H3,(H,22,24)

InChI Key

XARPHJCVFATJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CCCO3)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl and sulfonyl groups, and the attachment of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analog: N-{1-Cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide (CAS 1010885-92-3)

This analog shares the pyrrole-tetrahydrofuran carboxamide backbone but differs in two critical substituents :

N-Substituent: Cyclopentyl replaces 2-methoxyethyl.

Sulfonyl Group : 4-Methylphenyl replaces 4-fluorophenyl.

  • The methyl group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters the sulfonyl group’s electronic environment, which may influence binding interactions.

Molecular Properties :

Property Target Compound Analog (CAS 1010885-92-3)
Molecular Formula Not Provided C23H30N2O4S
Molecular Weight Not Provided 430.6 g/mol
Key Substituents 4-Fluorophenyl, 2-Methoxyethyl 4-Methylphenyl, Cyclopentyl

Other Carboxamide Derivatives

  • Diazaspiro Carboxamide (EP 4374877 A2) : Features a spirocyclic core with trifluoromethyl and pyrimidine substituents, diverging significantly in scaffold design and electronic properties .
  • Benzothiophene Carboxamide (CAS 1006342-79-5) : Replaces the pyrrole with a benzothiophene ring, altering aromaticity and steric profile .

Implications of Structural Variations

  • Solubility and Bioavailability : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the cyclopentyl analog .
  • Steric Hindrance : The cyclopentyl group in the analog could hinder interactions with sterically sensitive targets.

Research Considerations

  • Structural Analysis : Tools like SHELX (used for crystallographic refinement) could resolve 3D conformations to compare binding modes .
  • Pharmacological Profiling : Bradford protein assays () might quantify target engagement in vitro .
  • Synthetic Optimization : Modifying sulfonyl or N-substituents could balance solubility and potency.

Biological Activity

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide, with the CAS number 951954-48-6, is a complex organic compound notable for its potential biological activities. Its structure includes a pyrrole ring, sulfonamide group, and a tetrahydrofuran moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN2O4S2C_{20}H_{21}FN_{2}O_{4}S_{2}, with a molecular weight of approximately 436.5 g/mol. The presence of a fluorinated phenyl group and methoxyethyl substituent enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₅FN₂O₄S
Molecular Weight396.5 g/mol
IUPAC NameN-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]butanamide
CAS Number951954-48-6

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Notably, the sulfonyl and benzamide functionalities are believed to modulate enzyme activity and influence cellular pathways. This interaction can lead to various biological effects, including anti-cancer properties due to its potential to bind with DNA through hydrogen bonding .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities:

  • Anticancer Activity : Nitrogen-containing heterocycles are known for their interactions with DNA, which can inhibit cancer cell proliferation .
  • Enzyme Modulation : The compound may influence enzymatic pathways critical for cellular metabolism and signaling.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups often exhibit anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Study on Anticancer Properties : A study demonstrated that similar nitrogen heterocycles exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to DNA intercalation and subsequent apoptosis induction .
  • Enzyme Interaction Studies : Research highlighted that compounds with sulfonamide groups could effectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a pyrrole ring substituted with a 4-fluorophenylsulfonyl group , a 2-methoxyethyl group , and 4,5-dimethyl groups , linked to a tetrahydrofuran-2-carboxamide moiety. The fluorine atom enhances electronegativity and metabolic stability, while the sulfonyl group facilitates interactions with enzyme active sites (e.g., sulfonamide-based inhibitors). The tetrahydrofuran ring contributes to conformational rigidity, potentially improving target binding .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Functionalization of the pyrrole ring via nucleophilic substitution or Suzuki coupling.
  • Step 2 : Introduction of the sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine).
  • Step 3 : Amide coupling between the pyrrole intermediate and tetrahydrofuran-2-carboxylic acid using HATU or EDCI as coupling agents.
  • Critical parameters : Solvent choice (DMF or THF), temperature control (0–25°C), and purification via flash chromatography .

Q. How can researchers confirm the compound’s structural integrity after synthesis?

Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data. For non-crystalline samples, compare experimental and computational IR spectra .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi.
  • Cytotoxicity : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variations) be resolved?

  • Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations.
  • Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Meta-analysis : Compare results across studies with structurally similar compounds (e.g., analogs lacking the 4-fluorophenyl group) to identify substituent-specific trends .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR)?

  • Analog synthesis : Replace the 2-methoxyethyl group with alternative substituents (e.g., propyl, allyl) to assess steric/electronic effects.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., COX-2 or EGFR).
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using a library of derivatives .

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Formulation optimization : Use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) in animal dosing.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles .

Q. What methods are recommended for identifying off-target effects?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Transcriptomics : RNA-seq or qPCR to assess gene expression changes in treated cells.
  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus evaluate hepatotoxicity and mutagenicity risks .

Data Analysis & Interpretation

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic factors : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS).
  • Metabolic stability : Incubate the compound with liver microsomes to identify degradation pathways.
  • Species-specific differences : Compare metabolic profiles in human vs. rodent models .

Q. What statistical approaches are appropriate for SAR datasets?

  • Multivariate analysis : Principal component analysis (PCA) to cluster compounds by activity and substituent properties.
  • Machine learning : Train random forest models on molecular descriptors (e.g., logP, polar surface area) to predict bioactivity .

Key Reference Table

Structural FeatureBiological ImpactSupporting Evidence
4-Fluorophenylsulfonyl groupEnhances enzyme inhibition via π-π stacking
2-Methoxyethyl substituentImproves solubility and metabolic stability
Tetrahydrofuran-carboxamide moietyStabilizes bioactive conformation

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